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Rocatinlimab (AMG 451) common adverse events in clinical trials

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Rocatinlimab (AMG 451) Clinical Trial Technical Support Center

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the common adverse events observed in clinical trials of Rocatinlimab (AMG 451). The information is presented in a question-and-answer format for clarity and ease of use.

Frequently Asked Questions (FAQs)

Q1: What is Rocatinlimab (AMG 451) and what is its mechanism of action?

Rocatinlimab is an investigational human monoclonal antibody designed for the treatment of moderate-to-severe atopic dermatitis.[1][2] It functions as a T-cell rebalancing therapy by targeting the OX40 receptor, which is a key co-stimulatory molecule expressed on activated T-cells.[3] By binding to and inhibiting OX40, Rocatinlimab aims to reduce the activity and proliferation of pathogenic T-cells that drive the inflammatory processes characteristic of atopic dermatitis.[3][4] This mechanism of action is intended to not only suppress the immediate inflammatory response but also to potentially modify the long-term course of the disease by impacting T-cell memory.[3]

Q2: What are the most common adverse events associated with Rocatinlimab in clinical trials?



Based on clinical trial data, the most frequently reported treatment-emergent adverse events (TEAEs) in patients receiving Rocatinlimab include pyrexia (fever), chills, headache, aphthous ulcer (mouth sores), and nausea.[5][6] Upper respiratory tract infections have also been commonly observed.[7]

Q3: Are there any serious adverse events associated with Rocatinlimab?

The incidence of serious adverse events (SAEs) in clinical trials has been reported to be low. In a Phase 2b study, the incidence of SAEs was 4% in the Rocatinlimab group compared to 2% in the placebo group.[5] Gastrointestinal ulceration has been noted as a rare adverse event, with an overall incidence of less than 1%.[6]

Q4: How does the incidence of common adverse events with Rocatinlimab compare to placebo?

The table below summarizes the incidence of common treatment-emergent adverse events from the Phase 2b clinical trial (NCT03703102) for the total Rocatinlimab group versus the placebo group.

Data Presentation: Common Treatment-Emergent

Adverse Events (Phase 2b Study)

Adverse Event	Rocatinlimab (All Doses)	Placebo
Pyrexia (Fever)	17%	4%
Nasopharyngitis	14%	16%
Chills	11%	0%
Headache	9%	2%
Aphthous Ulcer	7%	0%
Nausea	6%	2%

Data sourced from a multicentre, double-blind, placebo-controlled phase 2b study.[8]

Troubleshooting Guides for Experimental Settings



Issue: Investigator observes a higher-than-expected incidence of pyrexia and chills in the treatment arm.

- Possible Cause: These are known and commonly reported adverse events associated with Rocatinlimab, particularly after the initial doses.[5]
- Troubleshooting Steps:
 - Confirm Timing: Note if the events occur predominantly after the first or second administration of the investigational product, as this is a reported pattern.[5]
 - Assess Severity: Characterize the severity of the pyrexia and chills. In clinical trials, these
 events were generally reported as mild to moderate.[5]
 - Standard of Care: Ensure appropriate supportive care measures are available to manage symptoms as per the clinical trial protocol.
 - Reporting: Document and report all instances according to the trial's safety monitoring plan.

Issue: Aphthous ulcers are being reported in the Rocatinlimab group.

- Possible Cause: Aphthous ulcers are a documented adverse event in patients treated with Rocatinlimab.[5]
- Troubleshooting Steps:
 - Oral Examination: Conduct a thorough oral examination to confirm the diagnosis and rule out other potential causes.
 - Symptomatic Relief: Provide guidance on symptomatic relief measures as permitted within the study protocol.
 - Frequency Monitoring: Track the frequency and severity of these events to determine if there is a dose-dependent relationship or a change over time.

Experimental Protocols

Troubleshooting & Optimization





While detailed, step-by-step internal laboratory and procedural manuals from the clinical trials are not publicly available, the following outlines the general methodology for the key Phase 2b and Phase 3 (ROCKET program) studies.

Phase 2b Study (NCT03703102) Protocol Summary

- Study Design: A multicenter, randomized, double-blind, placebo-controlled trial.[5]
- Patient Population: Adult patients with moderate-to-severe atopic dermatitis who were inadequately controlled with topical agents.[5]
- Intervention: Patients were randomized to receive subcutaneous injections of Rocatinlimab at various doses (150 mg every 4 weeks, 600 mg every 4 weeks, 300 mg every 2 weeks, or 600 mg every 2 weeks) or placebo for an initial 18-week double-blind period.[5]
- Extension Period: Following the initial treatment period, patients entered an active-treatment extension phase.[5]
- Primary Endpoint: The primary objective was to evaluate the efficacy of Rocatinlimab compared to placebo, typically measured by the Eczema Area and Severity Index (EASI) score.[5]
- Safety Assessment: Adverse events were monitored and recorded throughout the study to assess the safety and tolerability of Rocatinlimab.[5]

ROCKET Phase 3 Program Protocol Overview

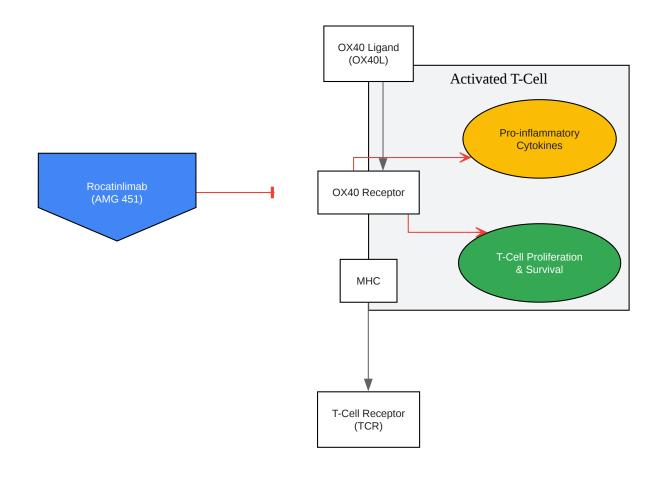
The ROCKET program consists of multiple Phase 3 clinical trials (including IGNITE, HORIZON, SHUTTLE, and ASCEND) designed to further evaluate the efficacy and safety of Rocatinlimab in a larger patient population.[9][10]

- Study Design: These are typically randomized, double-blind, placebo-controlled studies. [6][9]
- Patient Population: The program includes studies in both adult and adolescent patients with moderate-to-severe atopic dermatitis.[10]



- Interventions: The trials investigate different dosing regimens of Rocatinlimab, including monotherapy and in combination with topical corticosteroids.[10]
- Endpoints: Primary endpoints generally focus on improvements in clinical signs and symptoms of atopic dermatitis, such as the EASI score and the Investigator's Global Assessment (IGA) score. Long-term safety and durability of response are also key areas of investigation in extension studies like ASCEND.[7][10]

Mandatory Visualizations Signaling Pathway of Rocatinlimab's Mechanism of Action

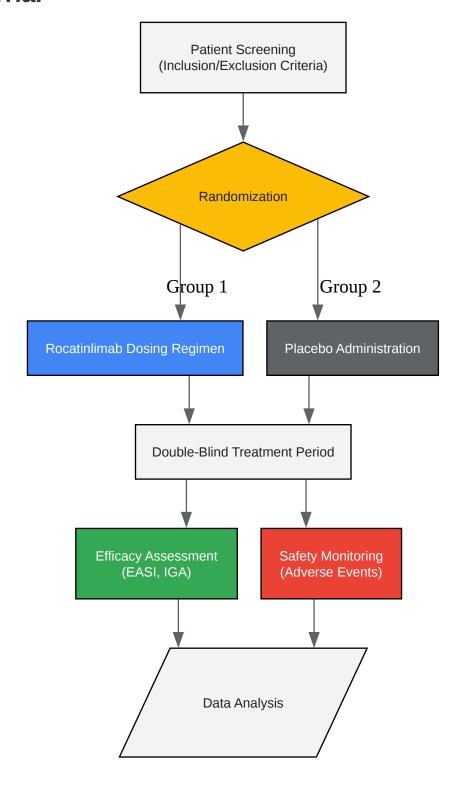


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Caption: Rocatinlimab blocks the OX40 receptor on activated T-cells.

Experimental Workflow for a Typical Rocatinlimab Clinical Trial





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Caption: A simplified workflow of a Rocatinlimab clinical trial.

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